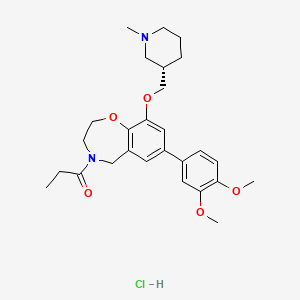

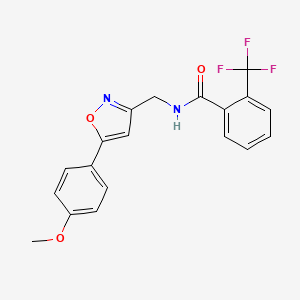

![molecular formula C16H10ClN3O B2515735 3-(4-Chlorophenyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine CAS No. 866049-98-1](/img/structure/B2515735.png)

3-(4-Chlorophenyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-(4-Chlorophenyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine” is a compound that belongs to the class of pyrazolopyrimidines . Pyrazolopyrimidines are a series of isomeric heterocyclic chemical compounds with the molecular formula C6H5N3 . They form the central core of a variety of more complex chemical compounds including some pharmaceuticals and pesticides .

Synthesis Analysis

A family of 7-substituted 2-methylpyrazolo [1,5-a]pyrimidines was synthesized by a two-step synthesis sequence starting from the appropriate methyl ketone .Chemical Reactions Analysis

The dipole moment changes (Δμ) in those compounds were calculated to be 10.3, 12.8 and 19.0 D . Interestingly, compound 4a with pyridine as an EWG at position 7 displayed a stronger solvatofluorochromic effect than that observed in 4e bearing an EDG in the same position .Physical And Chemical Properties Analysis

Pyrazolopyrimidines have tunable photophysical properties, going from ε = 3320 M −1 cm −1 and ϕF = 0.01 to ε = 20 593 M −1 cm −1 and ϕF = 0.97 . The PPs bearing simple aryl groups such as 4a (4-Py), 4b (2,4-Cl 2 Ph), 4d (Ph) and 4e (4-MeOPh), allow good solid-state emission intensities (QY SS = 0.18 to 0.63) in these compounds .Scientific Research Applications

Anti-Tubercular Agents

The compound could be used in the design and synthesis of potent anti-tubercular agents . It could be part of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives that have shown significant activity against Mycobacterium tuberculosis H37Ra .

Sedative Agents

Pyrazolo[1,5-a]pyrimidines, which include the compound , are the dominant motif of many drugs, including sedative agents like zaleplon and indiplon .

Anxiolytic Agents

The compound could also be used in the development of anxiolytic agents. For instance, ocinaplon, which also has a pyrazolo[1,5-a]pyrimidine scaffold, was identified as an anxiolytic agent .

Antimicrobial Agents

The compound could be used in the development of antimicrobial agents. Pyrazolo[1,5-a]pyrimidines have shown varied and significant biological activities, including antimicrobial properties .

Anticancer Agents

The compound could be used in the development of anticancer agents. Pyrazolo[1,5-a]pyrimidines have shown potential as anticancer agents .

Anti-Proliferative Agents

The compound could be used in the development of anti-proliferative agents. Pyrazolo[1,5-a]pyrimidines have shown potential as anti-proliferative agents .

Analgesic Agents

The compound could be used in the development of analgesic agents. Pyrazolo[1,5-a]pyrimidines have shown potential as analgesic agents .

Antioxidant Agents

The compound could be used in the development of antioxidant agents. Pyrazolo[1,5-a]pyrimidines have shown potential as antioxidant agents .

Mechanism of Action

Target of Action

Pyrazolo[1,5-a]pyrimidines, a class of compounds to which this compound belongs, are known to exhibit varied and significant biological activities . They have been identified as inhibitors of various kinases, including B-Raf, KDR, Lck, Src kinase, Aurora, Trk, PI3K-γ, FLT-3, C-Met kinases, STING, TRPC , and others .

Mode of Action

It is known that pyrazolo[1,5-a]pyrimidines interact with their targets (often kinases) to inhibit their activity . This inhibition can lead to a variety of downstream effects, depending on the specific target and the biological pathway in which it is involved .

Biochemical Pathways

Given the known targets of pyrazolo[1,5-a]pyrimidines, it can be inferred that this compound may affect a variety of pathways, including those involved in cell proliferation, inflammation, and other cellular processes .

Result of Action

Given the known targets of pyrazolo[1,5-a]pyrimidines, it can be inferred that this compound may have a variety of effects, including anti-proliferative, analgesic, and antioxidant effects .

Future Directions

properties

IUPAC Name |

3-(4-chlorophenyl)-7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClN3O/c17-12-5-3-11(4-6-12)13-10-19-20-14(7-8-18-16(13)20)15-2-1-9-21-15/h1-10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOKWXTWRMDLYHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC=NC3=C(C=NN23)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Chlorophenyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one](/img/structure/B2515653.png)

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propionamide](/img/structure/B2515663.png)

![2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2515665.png)

![2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-6-(thiophen-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2515674.png)